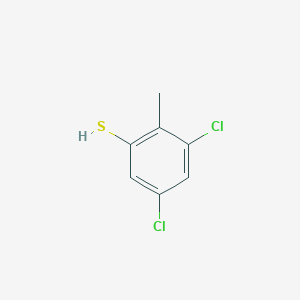

3,5-Dichloro-2-methylthiophenol

Description

Properties

IUPAC Name |

3,5-dichloro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYVWDNAVCPIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination Method

This classical approach involves chlorination of 2-methylthiophenol or its derivatives using chlorinating agents under controlled conditions to introduce chlorine atoms selectively at the 3 and 5 positions.

Typical reagents and conditions:

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | 2-methylthiophenol | Starting material | - |

| 2 | Chlorinating agent (e.g., Cl2, SO2Cl2) | Electrophilic aromatic substitution at 3,5-positions | Formation of 3,5-dichloro derivative; regioselectivity depends on conditions |

| 3 | Solvent (e.g., CCl4, DCM) | Medium for reaction | Influences reaction rate and selectivity |

| 4 | Temperature control (0–25 °C) | Maintains selectivity, prevents overchlorination | Optimal yields achieved at mild temperatures |

- Chlorination must be carefully controlled to avoid polysubstitution or oxidation of thiol to disulfide.

- The methyl substituent directs chlorination to the 3 and 5 positions due to its ortho/para-directing effect.

- Thiol group can be protected as thiophenol derivatives or introduced post-chlorination to improve yields.

Thiol Introduction via Functional Group Transformation

An alternative method involves preparing 3,5-dichloro-2-methylthiophenol by first synthesizing a chlorinated methylthiophenol precursor, such as 3,5-dichloro-2-methylphenol or related compounds, followed by conversion of the hydroxyl or halide groups to thiol.

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of 2-methylphenol | Using HCl and H2O2 or other chlorinating agents | Produces 3,5-dichloro-2-methylphenol |

| 2 | Conversion of phenol to thiol | Thiolation reagents such as P4S10, Lawesson's reagent, or thiourea | Converts hydroxyl to thiol group |

| 3 | Purification | Chromatography or recrystallization | Yields pure this compound |

- Chlorination of 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid derivatives with HCl and hydrogen peroxide yielded dichlorinated phenol derivatives, which can be further functionalized to thiophenols.

Research Findings and Reaction Optimization

Recent research emphasizes the importance of reaction parameters to optimize yield and selectivity:

| Parameter | Effect on Synthesis | Recommended Conditions |

|---|---|---|

| Chlorinating agent | Different agents affect selectivity and side reactions | Use milder agents like SO2Cl2 for controlled chlorination |

| Temperature | High temperatures cause over-chlorination or decomposition | Maintain 0–25 °C for best selectivity |

| Solvent | Polar solvents may promote side reactions | Non-polar solvents like CCl4 or DCM preferred |

| Protection of thiol | Thiol oxidation to disulfides reduces yield | Use protecting groups or introduce thiol post-chlorination |

| Reaction time | Prolonged reaction increases side products | Optimize time to balance conversion and purity |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct chlorination | 2-methylthiophenol | Cl2 or SO2Cl2, CCl4 or DCM, 0–25 °C | 70–85 | Simple, direct | Requires careful control to avoid overchlorination and thiol oxidation |

| Chlorination + Thiolation | 2-methylphenol derivatives | HCl/H2O2 for chlorination; P4S10 or thiourea for thiolation | 60–80 | Allows stepwise control | Multi-step, longer synthesis |

| One-pot synthesis (patent) | Methyl acrylate, methylamine, sulfur | Multi-step with intermediate isolation | Not specified | Potential for scale-up | Complex procedure |

Summary and Recommendations

- The direct chlorination of 2-methylthiophenol remains the most straightforward and widely used method for preparing this compound.

- Strict control of reaction conditions (chlorinating agent, temperature, solvent) is essential to achieve high regioselectivity and yield.

- Alternative routes involving chlorination of phenol derivatives followed by thiolation provide flexibility but require additional steps.

- Protection strategies for the thiol group during synthesis can improve product purity and yield.

- Further optimization and scale-up may benefit from insights in related patented processes and recent research on chlorinated thiophenol derivatives.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylthiophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-methylthiophenol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylthiophenol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with 3,5-Dimethylthiophene

Structural Differences :

- 3,5-Dimethylthiophene (C₆H₆S) is a heterocyclic aromatic compound with a five-membered thiophene ring and methyl groups at the 3- and 5-positions.

- 3,5-Dichloro-2-methylthiophenol (C₇H₆Cl₂S) is a benzene derivative with substituents on a six-membered ring.

Key Contrasts :

| Property | 3,5-Dimethylthiophene | This compound |

|---|---|---|

| Aromatic System | Thiophene (5-membered ring) | Benzene (6-membered ring) |

| Substituents | Methyl groups (electron-donating) | Chlorine (electron-withdrawing) and methylthio (moderate electron-donating) |

| Reactivity | Electrophilic substitution favored | Thiol group enables nucleophilic reactions (e.g., disulfide formation) |

| Applications | Electronics, polymer precursors | Pharmaceutical intermediates, agrochemical synthesis |

The electron-deficient nature of this compound due to chlorine substituents enhances the acidity of its thiol group compared to 3,5-dimethylthiophene, which lacks a reactive -SH moiety. This makes the former more suited for applications requiring strong nucleophiles .

Comparison with (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

Structural Differences :

- The thiadiazole derivative (C₁₉H₁₈N₄S₂) contains a rigid 1,3,4-thiadiazole ring and a methylsulfanyl (-SCH₃) group, similar to the methylthio substituent in this compound.

Key Contrasts :

In contrast, this compound’s simpler structure prioritizes chemical reactivity over biological specificity.

Comparison with (3,5-Dichloro-2-methoxyphenyl)methanol

Structural Differences :

- (3,5-Dichloro-2-methoxyphenyl)methanol (C₈H₈Cl₂O₂) shares the dichloro substitution pattern but replaces the methylthio group with a methoxy (-OCH₃) group and adds a hydroxymethyl (-CH₂OH) moiety.

Key Contrasts :

| Property | (3,5-Dichloro-2-methoxyphenyl)methanol | This compound |

|---|---|---|

| Functional Groups | Methoxy (electron-donating), alcohol | Methylthio (moderate electron-donating), thiol |

| Acidity | Alcohol pKa ~16–19 | Thiol pKa ~6–8 (enhanced by Cl) |

| Solubility | Higher polarity due to -OH | Lower polarity; soluble in organic solvents |

The methoxy group in the former compound increases electron density on the aromatic ring, contrasting with the electron-withdrawing effects of chlorine. The thiol group in this compound confers greater nucleophilicity, making it more reactive in thiol-ene click chemistry or metal coordination compared to the alcohol derivative .

Biological Activity

3,5-Dichloro-2-methylthiophenol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and applications supported by relevant studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions and a methylthio group at the 2 position of the thiophenol ring. This unique arrangement contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways depend on the specific biological context but generally involve:

- Enzyme Inhibition : The compound may inhibit enzymes by modifying their active sites.

- Antimicrobial Activity : It has shown potential in disrupting microbial cell membranes or metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various pathogens, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | BenchChem |

| Candida albicans | Moderate activity | BenchChem |

| Escherichia coli | Effective at high concentrations | BenchChem |

Case Studies

- Antifungal Activity : A study assessed the antifungal properties of this compound against Candida species. Results indicated a significant reduction in fungal growth at concentrations above 100 µg/mL.

- Antimicrobial Spectrum : Another investigation focused on its broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Applications in Research and Industry

The compound's unique properties make it valuable in various fields:

- Medicinal Chemistry : Ongoing research is exploring its potential as a therapeutic agent due to its biological activity.

- Agricultural Chemistry : Its efficacy as an antimicrobial agent suggests possible applications in crop protection products.

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorothiophenol | Chlorine at different positions | Similar antimicrobial properties |

| 3,5-Dichlorophenol | Lacks thiol group | Less potent than this compound |

| 2-Methylthiophenol | No chlorine atoms | Weaker biological activity |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most reliable for characterizing 3,5-Dichloro-2-methylthiophenol, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Focus on H and C NMR to identify the methyl group (δ ~2.5 ppm for H, δ ~20-25 ppm for C) and chlorine-induced splitting patterns in aromatic protons. Chlorine’s electronegativity deshields adjacent protons, causing distinct multiplicities .

- IR Spectroscopy : The thiol (-SH) stretch typically appears at ~2550 cm, but steric hindrance from substituents may shift this band. Confirm absence of oxidation (e.g., disulfide formation) via S=O stretches (~1050 cm) .

- Mass Spectrometry : Expect a molecular ion peak at m/z 192 (CHClS) with chlorine isotope patterns (3:2 for two Cl atoms). Fragmentation may include loss of -SH (m/z 157) or methyl groups .

Q. What synthetic strategies are effective for regioselective introduction of chloro and methyl groups on the thiophene ring?

- Methodological Answer :

- Electrophilic Substitution : Use Friedel-Crafts alkylation for methyl groups (AlCl catalyst), leveraging thiophene’s electron-rich nature. Chlorination can follow via N-chlorosuccinimide (NCS) in acetic acid, with steric effects favoring 3,5-positions due to methyl’s ortho-directing nature .

- Cross-Coupling : Suzuki-Miyaura coupling with pre-functionalized boronic acids (e.g., 3-chloro-5-methylthiophene derivatives) can improve regiocontrol. Optimize palladium catalysts (e.g., Pd(PPh)) and base (KCO) in THF/water .

Advanced Research Questions

Q. How can contradictory reports on the stability of this compound under acidic/basic conditions be resolved?

- Methodological Answer :

- Controlled Stability Studies : Perform kinetic assays under varying pH (1–14) and temperatures (25–80°C). Monitor degradation via HPLC-UV (λ = 254 nm) and identify by-products (e.g., disulfides or oxidized sulfonic acids) using high-resolution MS .

- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for S-H and C-Cl bonds. Correlate with experimental half-lives to predict dominant degradation pathways .

Q. What strategies mitigate side reactions during thiophene functionalization, such as unintended oxidation or dimerization?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation. Add radical scavengers (e.g., BHT) to suppress dimerization via thiyl radicals .

- Low-Temperature Protocols : Use cryogenic conditions (-78°C) for electrophilic substitutions to slow competing reactions. For example, chlorination at -20°C with SOCl minimizes polysubstitution .

Q. How can computational tools predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites. The sulfur atom’s lone pairs (high HOMO) dominate reactivity in cross-couplings .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. toluene) on reaction trajectories. Solvent polarity impacts transition-state stabilization in SNAr reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for the synthesis of this compound?

- Methodological Answer :

- Reaction Parameter Screening : Systematically vary catalysts (e.g., AlCl vs. FeCl), solvents (polar aprotic vs. non-polar), and stoichiometry. Use design of experiments (DoE) software (e.g., MODDE) to identify critical factors .

- By-Product Profiling : Employ GC-MS or LC-MS to detect intermediates (e.g., mono-chlorinated isomers) or side products (e.g., methyl migration artifacts). Adjust reaction time/temperature to suppress competing pathways .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 192.08 g/mol | |

| S-H Stretch (IR) | ~2550 cm (thiol) | |

| H NMR (Methyl) | δ 2.5 ppm (s, 3H) | |

| Predicted LogP (DFT) | 3.2 ± 0.3 (Hydrophobic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.